Cas no 2034208-83-6 (1-(2-fluorophenyl)-4-4-(2H-1,2,3-triazol-2-yl)benzenesulfonylpiperazine)

1-(2-Fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine is a fluorinated arylpiperazine derivative featuring a triazole-substituted benzenesulfonyl moiety. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents due to its structural similarity to known pharmacophores. The presence of the 2-fluorophenyl group enhances metabolic stability, while the triazole ring offers opportunities for further functionalization via click chemistry. Its sulfonamide linkage contributes to improved solubility and bioavailability. The compound's well-defined heterocyclic framework makes it valuable for structure-activity relationship studies in drug discovery programs targeting serotonin or dopamine receptors. Careful handling is advised due to the reactive sulfonyl group.
1-(2-fluorophenyl)-4-4-(2H-1,2,3-triazol-2-yl)benzenesulfonylpiperazine structure
2034208-83-6 structure
商品名:1-(2-fluorophenyl)-4-4-(2H-1,2,3-triazol-2-yl)benzenesulfonylpiperazine
CAS番号:2034208-83-6
MF:C18H18FN5O2S
メガワット:387.431225299835
CID:6309670
PubChem ID:91623992

1-(2-fluorophenyl)-4-4-(2H-1,2,3-triazol-2-yl)benzenesulfonylpiperazine 化学的及び物理的性質

名前と識別子

    • 1-(2-fluorophenyl)-4-4-(2H-1,2,3-triazol-2-yl)benzenesulfonylpiperazine
    • F2199-0248
    • 1-((4-(2H-1,2,3-triazol-2-yl)phenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
    • 1-(2-fluorophenyl)-4-[4-(triazol-2-yl)phenyl]sulfonylpiperazine
    • AKOS025312849
    • 2034208-83-6
    • 1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
    • インチ: 1S/C18H18FN5O2S/c19-17-3-1-2-4-18(17)22-11-13-23(14-12-22)27(25,26)16-7-5-15(6-8-16)24-20-9-10-21-24/h1-10H,11-14H2
    • InChIKey: OOKJZSKJPNQZPV-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(=CC=1)N1N=CC=N1)(N1CCN(C2C=CC=CC=2F)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 387.11652417g/mol
  • どういたいしつりょう: 387.11652417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 579
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 79.7Ų

1-(2-fluorophenyl)-4-4-(2H-1,2,3-triazol-2-yl)benzenesulfonylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2199-0248-2mg
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2199-0248-100mg
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2199-0248-1mg
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2199-0248-30mg
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2199-0248-15mg
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2199-0248-5μmol
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2199-0248-10mg
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2199-0248-5mg
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2199-0248-20mg
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2199-0248-40mg
1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine
2034208-83-6 90%+
40mg
$140.0 2023-05-16

1-(2-fluorophenyl)-4-4-(2H-1,2,3-triazol-2-yl)benzenesulfonylpiperazine 関連文献

1-(2-fluorophenyl)-4-4-(2H-1,2,3-triazol-2-yl)benzenesulfonylpiperazineに関する追加情報

1-(2-Fluorophenyl)-4-[4-(2H-1,2,3-Triazol-2-yl)benzenesulfonyl]piperazine: A Comprehensive Overview

1-(2-Fluorophenyl)-4-[4-(2H-1,2,3-Triazol-2-yl)benzenesulfonyl]piperazine, also known by its CAS registry number 2034208-83-6, is a complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a fluorophenyl group, and a triazole moiety. The combination of these functional groups makes it a versatile molecule with applications in drug design, material science, and beyond.

The molecular structure of this compound is intriguing. The piperazine ring serves as a central scaffold, providing a rigid framework for the attachment of other functional groups. The fluorophenyl group introduces electronic effects that can influence the compound's reactivity and solubility. The triazole moiety, on the other hand, is known for its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial in many biochemical processes. Recent studies have highlighted the importance of such heterocyclic groups in enhancing the bioavailability and stability of pharmaceutical compounds.

One of the most promising applications of this compound lies in its potential use as a building block in drug design. The presence of multiple functional groups allows for extensive chemical modification, enabling researchers to tailor the compound's properties for specific therapeutic purposes. For instance, modifications to the fluorophenyl group can alter the molecule's lipophilicity, while changes to the triazole moiety can influence its ability to interact with biological targets such as enzymes or receptors.

Recent advancements in medicinal chemistry have underscored the importance of heterocyclic compounds like triazoles in drug discovery. These groups are often used to improve the pharmacokinetic properties of molecules, such as absorption, distribution, metabolism, and excretion (ADME). By incorporating a triazole group into this compound's structure, researchers can potentially develop drugs with enhanced efficacy and reduced toxicity.

In addition to its pharmaceutical applications, this compound also holds promise in material science. The piperazine ring and triazole group can serve as platforms for constructing advanced materials with unique mechanical or electronic properties. For example, these groups can be used to create self-healing polymers or stimuli-responsive materials that respond to external conditions such as temperature or pH changes.

The synthesis of 1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine involves a series of carefully designed chemical reactions. Key steps include the formation of the piperazine ring through cyclization reactions and the subsequent attachment of functional groups via nucleophilic substitution or coupling reactions. Recent studies have explored more efficient synthetic routes that minimize waste and improve yield, making this compound more accessible for large-scale production.

From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its potential impact on ecosystems. Research has shown that certain functional groups within the molecule can undergo enzymatic degradation under specific conditions. This knowledge is essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 1-(2-fluorophenyl)-4-[4-(2H-1,2,3-triazol-2-yl)benzenesulfonyl]piperazine (CAS No: 2034208-83-6) is a multifaceted compound with vast potential across various scientific disciplines. Its unique structure enables diverse applications in drug design and material science while recent advancements in synthesis and degradation studies continue to expand its utility. As research progresses further into this fascinating molecule's properties and applications...

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